4-Bromo-3-chloro-8-trifluoromethylquinoline
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Overview
Description
4-Bromo-3-chloro-8-trifluoromethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system is characterized by a fused benzene and pyridine ring, making it a versatile scaffold in medicinal chemistry. The presence of bromine, chlorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-8-trifluoromethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of 2-trifluoromethylaniline with appropriate halogenated precursors under basic conditions . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-8-trifluoromethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as DMF or THF.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with amines can yield aminoquinolines, while cross-coupling reactions can produce various substituted quinolines.
Scientific Research Applications
4-Bromo-3-chloro-8-trifluoromethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-8-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form halogen bonds with target proteins, stabilizing the compound-protein complex and inhibiting enzyme activity .
Comparison with Similar Compounds
- 5,7-Difluoro-8-chloroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 4-Bromo-3-chloro-8-trifluoromethylquinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
1210647-11-2 |
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Molecular Formula |
C10H4BrClF3N |
Molecular Weight |
310.498 |
IUPAC Name |
4-bromo-3-chloro-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-8-5-2-1-3-6(10(13,14)15)9(5)16-4-7(8)12/h1-4H |
InChI Key |
FITRLCNJICPROF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)Cl)Br |
Synonyms |
4-Bromo-3-chloro-8-trifluoromethylquinoline |
Origin of Product |
United States |
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